molecular formula C9H9ClN2O B2455002 N-allyl-4-chloro-2-pyridinecarboxamide CAS No. 400082-49-7

N-allyl-4-chloro-2-pyridinecarboxamide

Cat. No.: B2455002
CAS No.: 400082-49-7
M. Wt: 196.63
InChI Key: LAMKZJVCFAVBHN-UHFFFAOYSA-N
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Description

N-allyl-4-chloro-2-pyridinecarboxamide is a chemical compound with the molecular formula C9H9ClN2O. It is a derivative of pyridinecarboxamide, where the pyridine ring is substituted with an allyl group at the nitrogen atom and a chlorine atom at the 4-position.

Properties

IUPAC Name

4-chloro-N-prop-2-enylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-2-4-12-9(13)8-6-7(10)3-5-11-8/h2-3,5-6H,1,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMKZJVCFAVBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=NC=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-chloro-2-pyridinecarboxamide typically involves the reaction of 4-chloro-2-pyridinecarboxylic acid with allylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-chloro-2-pyridinecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The allyl group can undergo oxidation to form corresponding epoxides or aldehydes.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) in solvents like dichloromethane or water.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products Formed

Scientific Research Applications

N-allyl-4-chloro-2-pyridinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-allyl-4-chloro-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique structure allows it to undergo diverse chemical reactions and be used in multiple research applications

Biological Activity

N-allyl-4-chloro-2-pyridinecarboxamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

This compound is synthesized through the reaction of 4-chloro-2-pyridinecarboxylic acid with allylamine, typically facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane or dimethylformamide. The reaction conditions generally involve temperatures ranging from room temperature to reflux over several hours to overnight .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This compound has been shown to modulate enzyme activity, which can lead to various biological effects such as:

  • Antimicrobial Activity : It may inhibit bacterial enzymes, thereby exhibiting antibacterial properties.
  • Anticancer Potential : The compound has been investigated for its ability to interfere with cell signaling pathways involved in cancer progression .

Biological Activity Overview

Activity Description
Antimicrobial Inhibits growth of various bacteria; potential applications in infectious diseases.
Anticancer Interferes with cancer cell signaling; potential for developing new cancer therapies.
Enzyme Modulation Binds to specific enzymes, altering their activity and influencing metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluating the antimicrobial properties of this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics .
  • Anticancer Research :
    • In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential as a lead compound for developing novel anticancer agents .
  • Enzyme Interaction Studies :
    • Research investigating the interaction of this compound with specific enzymes has shown that it can act as a reversible inhibitor, leading to significant alterations in metabolic processes associated with disease states .

Comparative Analysis

This compound can be compared with similar compounds to highlight its unique properties and potential advantages:

Compound Structural Differences Biological Activity
N-benzyl-4-chloro-2-pyridinecarboxamideBenzyl group instead of allylDifferent reactivity; varied biological effects
4-chloro-2-pyridinecarboxamideLacks the allyl groupReduced biological activity compared to N-allyl variant
N-allyl-2-pyridinecarboxamideDifferent position of the carboxamide groupPotentially altered pharmacological profile

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